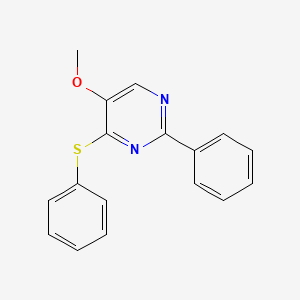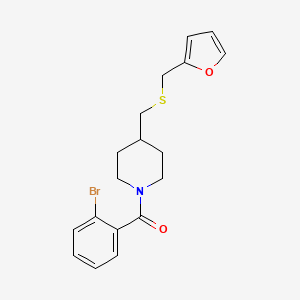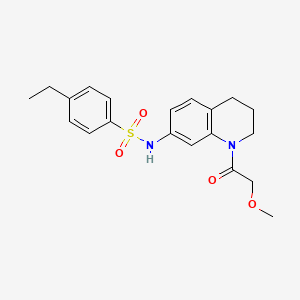![molecular formula C9H8ClNO B2917110 7-(Chloromethyl)-2-methylbenzo[d]oxazole CAS No. 1804035-43-5](/img/structure/B2917110.png)
7-(Chloromethyl)-2-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Chloromethyl)-2-methylbenzo[d]oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including “7-(Chloromethyl)-2-methylbenzo[d]oxazole”, can be achieved through various methods . One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . In the formation of intermediates, the stirred solution of 2-aminophenol in 4N HCl solution underwent cyclization via stirring at the refluxing temperature over a pre-heated sand bath to access the formation of benzoxazole-based intermediate .Molecular Structure Analysis
The molecular structure of “7-(Chloromethyl)-2-methylbenzo[d]oxazole” consists of a benzene ring fused with an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom . The compound also contains a chloromethyl group and a methyl group attached to the benzene ring .Chemical Reactions Analysis
Oxazoles, including “7-(Chloromethyl)-2-methylbenzo[d]oxazole”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, which are preferred at the 5th position of the ring . These reactions occur readily when the ring is activated with electron-donating substituents .Scientific Research Applications
Fluorescent and Colorimetric Sensor for Hg2+ : A study by Ruan, Maisonneuve, and Xie (2011) demonstrated the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective fluorescent and colorimetric sensor for Hg2+ in an aqueous solution. This compound facilitated naked-eye detection of Hg2+ due to significant fluorescence quenching and a notable red shift in both absorption and fluorescence spectra (Yi-Bin Ruan, S. Maisonneuve, & Juan Xie, 2011).
Synthesis of Heterocyclic Compounds : Jutzi and Gilge (1983) researched the synthesis of new N-methylimidazoles, oxazoles, and thiazoles by reacting heterocyclic substituted silanes and stannanes with corresponding acid chlorides. This study contributes to the understanding of chemical reactions and product formation in organic chemistry (P. Jutzi & U. Gilge, 1983).
Antifungal Activity and Molecular Modeling : Rossello et al. (2002) synthesized new oxime ethers of types 7 and 8, demonstrating antifungal properties against Candida strains. This research has implications for the development of antifungal agents and contributes to the understanding of molecular interactions in pharmacology (A. Rossello et al., 2002).
Antimicrobial and Antitumor Agents : El-masry, Fahmy, and Abdelwahed (2000) explored the synthesis of benzimidazole derivatives, which showed potential antimicrobial activities. Such studies are crucial in the search for new antimicrobial and antitumor compounds (A. El-masry, H. Fahmy, & S. Abdelwahed, 2000).
Cancer Research and Prodrug Modification : Stevens et al. (1984) investigated the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to compounds with curative activity against leukemia. This research contributes to cancer drug development and understanding of prodrug modifications (M. Stevens et al., 1984).
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with various enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic effects .
Mode of Action
Oxazole derivatives are known to bind to biological systems via numerous non-covalent interactions . This binding can lead to changes in the function of the target proteins, thereby affecting cellular processes.
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely, leading to diverse biological activities.
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.
properties
IUPAC Name |
7-(chloromethyl)-2-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXMMIZJXQCTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)-2-methylbenzo[d]oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)

![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)


![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)




![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)
